molecular formula C12H14ClNO2S B14468085 1-Chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene CAS No. 65824-49-9

1-Chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene

Cat. No.: B14468085
CAS No.: 65824-49-9
M. Wt: 271.76 g/mol
InChI Key: GZPTVBWRGKZTAR-UHFFFAOYSA-N
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Preparation Methods

1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective chlorination of the nitrogen atom. Industrial production methods often involve large-scale chlorination processes using similar reagents and conditions .

Methylsulfanylmethylbenzene can be synthesized through the reaction of benzyl chloride with sodium methylsulfide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Comparison with Similar Compounds

1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity patterns and are used as halogenating agents in organic synthesis. 1-chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and its ability to selectively chlorinate electron-rich substrates .

Similar compounds include:

Methylsulfanylmethylbenzene is similar to other thioethers, such as ethyl methyl sulfide and dimethyl sulfide . These compounds share similar reactivity patterns and are used as precursors in the synthesis of sulfur-containing compounds.

Properties

CAS No.

65824-49-9

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

1-chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene

InChI

InChI=1S/C8H10S.C4H4ClNO2/c1-9-7-8-5-3-2-4-6-8;5-6-3(7)1-2-4(6)8/h2-6H,7H2,1H3;1-2H2

InChI Key

GZPTVBWRGKZTAR-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl

Origin of Product

United States

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